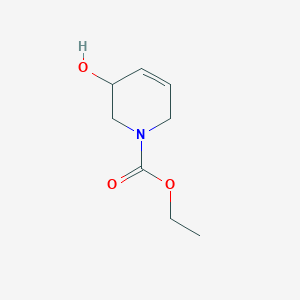

ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

説明

特性

IUPAC Name |

ethyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h3-4,7,10H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWVZWCHYNYDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC=CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516118 | |

| Record name | Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66643-49-0 | |

| Record name | Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Multicomponent One-Pot Reactions

One efficient approach to synthesize hydroxy-substituted dihydropyridine carboxylates involves multicomponent reactions (MCRs), which combine several reactants in a single step to form the heterocyclic ring system. For example, related ethyl hydroxy-dihydropyridine derivatives have been synthesized via one-pot MCRs involving aldehydes, amines, and β-ketoesters under acidic or catalytic conditions. This method offers advantages such as operational simplicity, good atom economy, and moderate to high yields.

Diastereoselective Nucleophilic Addition and Intramolecular Cyclization

A highly selective synthetic route reported for related dihydropyridine carboxylates involves diastereoselective nucleophilic addition to Garner’s aldehyde derivatives, followed by intramolecular cyclization to form the dihydropyridine ring. This method proceeds through:

- Stepwise addition of nucleophiles to chiral aldehyde precursors.

- Controlled cyclization under inert atmosphere (argon or nitrogen).

- Purification by chromatographic techniques.

This approach yields stereochemically defined products and is adaptable for synthesizing hydroxy-substituted dihydropyridines with functionalized side chains.

Detailed Preparation Methodology

Starting Materials and Reagents

- Garner’s aldehyde or equivalent chiral aldehyde derivatives.

- Ethyl β-ketoesters or ethyl acetoacetate.

- Amines (e.g., methylamine or other primary amines).

- Catalysts such as p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., AlCl3).

- Solvents: dry dichloromethane, chloroform, acetonitrile, or ethanol.

- Protective atmosphere: argon or nitrogen.

Typical Synthetic Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of β-hydroxyaminoaldehyde intermediate | Reaction of aldehyde with amine and β-ketoester in solvent at low temperature (−20 °C to 0 °C) | Formation of intermediate with hydroxy and amino functionalities |

| 2 | Diastereoselective nucleophilic addition | Addition of nucleophile (e.g., Grignard reagent) under inert atmosphere | Stereoselective addition to aldehyde carbonyl |

| 3 | Intramolecular cyclization | Heating or catalytic cyclization using Lewis acid catalysts | Formation of dihydropyridine ring with hydroxy substituent |

| 4 | Purification | Silica gel chromatography or recrystallization | Isolation of pure ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate |

Reaction Optimization Parameters

- Temperature control is critical to maintain selectivity and prevent side reactions.

- Use of dry, oxygen-free solvents enhances yield and purity.

- Catalyst loading and reaction time are optimized to balance conversion and selectivity.

- Protective groups may be employed to mask sensitive functionalities during intermediate steps.

Spectroscopic and Structural Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of hydroxy and ester groups, ring saturation, and substitution pattern.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- X-ray Crystallography (SC-XRD) : Provides definitive structural confirmation, including stereochemistry and hydrogen bonding networks.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| One-Pot Multicomponent Reaction | Combines aldehyde, amine, β-ketoester in single step | Operational simplicity, atom economy | May require optimization for selectivity | Moderate to High (40–75%) |

| Diastereoselective Nucleophilic Addition + Cyclization | Stepwise addition and cyclization from chiral aldehydes | High stereoselectivity, adaptable | Multi-step, requires inert atmosphere | Moderate (30–40%) |

| Photochemical Radical Cyclization (related compounds) | UV irradiation of precursors | Mild conditions, good yields | Requires specialized equipment | 48–72% (for related compounds) |

Research Findings and Notes

- The diastereoselective nucleophilic addition approach allows access to stereochemically pure intermediates, which is crucial for biological activity studies.

- Multicomponent reactions provide a rapid synthetic route but may produce mixtures requiring chromatographic separation.

- The hydroxy substituent at the 3-position can be introduced via oxidation of enol ethers or by direct nucleophilic addition, depending on the synthetic route.

- Reaction conditions such as solvent choice, temperature, and catalyst type significantly influence the yield and purity of the final product.

- Advanced computational studies (DFT, molecular docking) have been used to predict and rationalize the stability and reactivity of these compounds, guiding synthetic optimization.

化学反応の分析

Types of Reactions

Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce more saturated compounds.

科学的研究の応用

Pharmaceutical Applications

Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate exhibits various pharmacological properties:

- Antioxidant Activity : Studies indicate that compounds with a dihydropyridine structure can act as antioxidants, potentially protecting cells from oxidative stress. This activity is particularly relevant in developing treatments for neurodegenerative diseases.

- Cardiovascular Health : Research has shown that related compounds can influence calcium channels, suggesting potential use in managing hypertension and other cardiovascular conditions.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further investigation in treating conditions like Alzheimer's disease.

Case Studies

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of dihydropyridine and their evaluation for calcium channel blocking activity, which could be extrapolated to ethyl 3-hydroxy-3,6-dihydropyridine derivatives .

- Another investigation focused on the antioxidant properties of similar compounds, providing insights into their potential therapeutic roles in oxidative stress-related disorders .

Cosmetic Applications

The compound is also being explored in cosmetic formulations due to its stability and skin-beneficial properties:

- Moisturizing Agent : this compound can enhance skin hydration and improve the overall texture of cosmetic products.

- Stabilizer in Formulations : Its chemical structure allows it to function as a stabilizer in emulsions, ensuring product consistency and efficacy over time.

Case Studies

- Research on cosmetic formulations indicated that incorporating similar dihydropyridine derivatives improved the sensory properties and moisturizing effects of creams .

- A study demonstrated the effectiveness of polymers derived from such compounds in enhancing the delivery of active ingredients in topical applications .

Agricultural Applications

Emerging research suggests that this compound may have applications in agriculture:

- Plant Growth Regulators : Compounds with similar structures have been studied for their ability to promote plant growth and resistance to environmental stressors.

- Pesticidal Properties : Some derivatives exhibit pesticidal activity, making them candidates for eco-friendly pest control solutions.

Case Studies

- Investigations into the efficacy of plant growth regulators derived from pyridine compounds revealed enhanced growth rates and yield improvements in various crops .

- Studies have also shown that certain dihydropyridine derivatives possess antifungal properties, suggesting potential use as natural pesticides .

作用機序

The mechanism of action of ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to act on calcium channels, modulating their activity and affecting cellular calcium levels. This can lead to various physiological effects, such as vasodilation and reduced blood pressure.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The dihydropyridine scaffold is highly tunable, with variations in ester groups, substituents, and oxidation states significantly altering physicochemical and reactive properties. Key analogs include:

Table 1: Comparison of Ethyl 3-Hydroxy-3,6-dihydropyridine-1(2H)-carboxylate with Analogous Compounds

Key Observations :

- Ester Group Influence : Ethyl esters (e.g., target compound) offer moderate lipophilicity, whereas tert-butyl esters (e.g., CAS 224779-27-5) improve steric hindrance and stability against hydrolysis .

- Functional Group Reactivity: The hydroxyl group in the target compound facilitates hydrogen bonding and oxidation reactions, contrasting with chloro or formyl substituents in analogs (e.g., C₉H₁₂ClNO₃), which enhance electrophilicity .

- Aromatic vs. Non-Aromatic Systems: The dihydropyridine ring’s partial unsaturation allows for redox activity, while fully aromatic pyridines (e.g., in ) exhibit distinct electronic properties.

Physicochemical and Reactivity Profiles

- Solubility: The hydroxyl group in the target compound enhances aqueous solubility compared to non-polar analogs like tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 159503-91-0) .

- Thermal Stability : tert-Butyl esters (e.g., ) exhibit higher thermal stability due to steric shielding, whereas ethyl esters may degrade under harsh conditions.

- Reactivity : The hydroxyl group’s susceptibility to oxidation is highlighted in , where it undergoes oxidation to a ketone. Chloro or formyl substituents () enable nucleophilic substitution or condensation reactions.

生物活性

Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate (CAS No. 66643-49-0) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular health and as a building block for various bioactive molecules.

This compound has a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol. Its synthesis typically involves cyclization reactions of ethyl acetoacetate with aldehydes and amines under reflux conditions, allowing for the formation of the dihydropyridine structure .

The primary mechanism of action for this compound involves modulation of calcium channels. Dihydropyridines are known to act as calcium channel blockers, which can lead to vasodilation and reduced blood pressure by inhibiting calcium influx in vascular smooth muscle cells . This property is particularly beneficial in treating hypertension and other cardiovascular diseases.

Antioxidant Activity

Research indicates that compounds within the dihydropyridine class exhibit significant antioxidant properties. This compound may influence redox-sensitive signaling pathways and enhance the activity of endogenous antioxidant enzymes through the activation of transcription factors like Nrf2 .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of dihydropyridine derivatives. This compound has been explored for its ability to inhibit bacterial growth and may serve as a foundation for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. For instance, derivatives similar to ethyl 3-hydroxy-3,6-dihydropyridine have shown promising results in reducing cell viability in glioma cell lines . The structural features of dihydropyridines allow them to interact with multiple biological targets, enhancing their potential as anticancer agents.

Case Studies

Several studies have documented the biological activity of related compounds:

- Antiviral Activity : A study on heterocyclic derivatives revealed that certain dihydropyridine analogs exhibited antiviral properties against viruses such as HSV-1 and VSV. These findings suggest that this compound might also possess similar antiviral capabilities .

- Cardiovascular Effects : In clinical settings, dihydropyridines are commonly used as antihypertensive agents. Their ability to selectively block L-type calcium channels makes them effective in managing cardiovascular conditions .

Summary Table of Biological Activities

Q & A

Advanced Research Question

- Steric effects : Bulky groups (e.g., tert-butyl) hinder nucleophilic attack at C-3/C-5, favoring C-4 substitution in cross-couplings .

- Electronic effects : Electron-withdrawing groups (e.g., oxo) increase electrophilicity at C-2, enabling nucleophilic substitutions (e.g., amidation) .

Contradictions in yield data (e.g., 58% vs. 75% for similar Pd-catalyzed reactions) may arise from solvent polarity (THF vs. DME) or boronic ester activation .

What strategies address low yields in cross-coupling reactions of dihydropyridine intermediates?

Advanced Research Question

- Pre-activation : Use of triflate or tosylate leaving groups improves electrophilicity (e.g., tert-butyl 4-(triflyloxy)-3,6-dihydropyridine, 80% coupling yield) .

- Microwave assistance : Reduces reaction time (45 mins vs. 6 hrs) for Suzuki-Miyaura couplings .

- Ligand optimization : Bidentate ligands (dppf) enhance Pd catalyst stability, critical for aryl boronate coupling .

What are the methodological considerations for scaling up lab-scale syntheses?

Advanced Research Question

- Continuous flow reactors : Minimize decomposition of heat-sensitive intermediates (e.g., enol nonaflates) .

- Automated purification : Flash chromatography systems (e.g., Biotage) ensure reproducibility in isolating milligrams to grams of product .

- In-line analytics : PAT (Process Analytical Technology) tools monitor critical quality attributes (e.g., residual Pd <10 ppm) .

How does the tert-butyl carbamate group impact synthetic versatility compared to ethyl esters?

Advanced Research Question

The tert-butyl group:

- Enhances stability : Protects the amine during acidic/basic conditions (e.g., Boc deprotection with TFA) .

- Simplifies purification : Increased hydrophobicity improves separation via reverse-phase HPLC .

In contrast, ethyl esters are prone to hydrolysis under basic conditions, limiting their use in multi-step syntheses .

What computational methods predict the biological activity of dihydropyridine derivatives?

Advanced Research Question

- Docking studies : Simulate interactions with calcium channels (e.g., L-type) using homology models based on nifedipine .

- QSAR models : Correlate logP (1.5–3.0) and polar surface area (<90 Ų) with bioavailability .

Experimental validation via patch-clamp assays confirms predicted IC₅₀ values (e.g., 10–100 nM for calcium blockade) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。